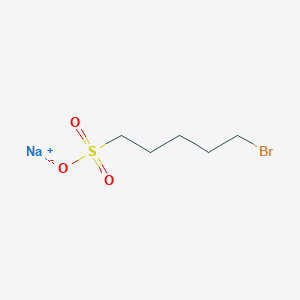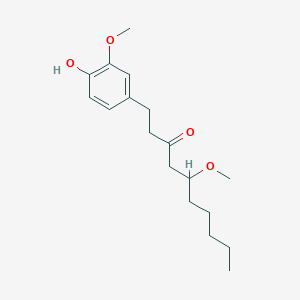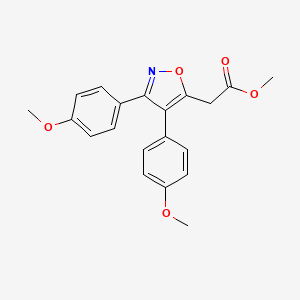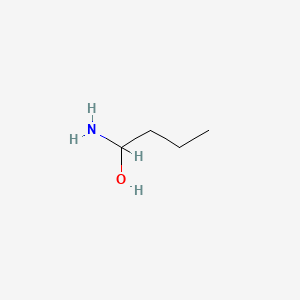
5-Bromo-1-pentanesulfonic Acid Sodium Salt
Vue d'ensemble
Description
5-Bromo-1-pentanesulfonic Acid Sodium Salt is an organosulfur compound with the molecular formula C5H10BrNaO3S It is a sulfonate ester, characterized by the presence of a bromine atom attached to the fifth carbon of a pentane chain, which is further connected to a sulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-bromopentane-1-sulfonate typically involves the reaction of 1,5-dibromopentane with sodium metabisulfite. The reaction proceeds under controlled conditions to ensure the selective formation of the sulfonate ester . Another method involves the reaction of 5-bromopentane-1-sulfonate with 4-vinylbenzyl-N,N-dimethylamine to yield 4-vinylbenzyl-dimethylammonio pentanesulfonate .
Industrial Production Methods: Industrial production of sodium 5-bromopentane-1-sulfonate often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions to achieve high yields. The process is optimized to minimize by-products and ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-1-pentanesulfonic Acid Sodium Salt undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction typically involves the use of nucleophiles such as alkoxides or amines under basic conditions to replace the bromine atom with another functional group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the sulfonate group to sulfonic acids.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the sulfonate group to thiols.
Major Products Formed: The major products formed from these reactions include various substituted pentane derivatives, sulfonic acids, and thiols, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
5-Bromo-1-pentanesulfonic Acid Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds and as a reagent in organic synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: this compound is used in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium 5-bromopentane-1-sulfonate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the sulfonate group can engage in ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Sodium 2,3-dimercaptopropane sulfonate (DMPS): Used in chelation therapy for heavy metal poisoning.
Sodium 4,4-dimethyl-4-silapentane-1-sulfonate (DSS): Commonly used as an internal standard in NMR spectroscopy.
Uniqueness: 5-Bromo-1-pentanesulfonic Acid Sodium Salt is unique due to its specific structure, which combines a bromine atom and a sulfonate group on a pentane chain. This unique combination allows it to participate in a variety of chemical reactions and makes it a versatile reagent in both research and industrial applications.
Propriétés
Formule moléculaire |
C5H10BrNaO3S |
|---|---|
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
sodium;5-bromopentane-1-sulfonate |
InChI |
InChI=1S/C5H11BrO3S.Na/c6-4-2-1-3-5-10(7,8)9;/h1-5H2,(H,7,8,9);/q;+1/p-1 |
Clé InChI |
RYTRESGBLJPGDE-UHFFFAOYSA-M |
SMILES canonique |
C(CCS(=O)(=O)[O-])CCBr.[Na+] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






































Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B8737878.png)





![4-[2-(Aminooxy)ethyl]morpholine dihydrochloride](/img/structure/B8737903.png)





